7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the benzyloxy, ethyl, and thiazolyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chroman derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, chromans, and thiazole derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- 7-Hydroxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- 7-(benzyloxy)-6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
Uniqueness
7-(benzyloxy)-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the chromenone core with the thiazole ring also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H19NO3S/c1-3-16-9-17-20(10-19(16)25-11-15-7-5-4-6-8-15)26-12-18(21(17)24)22-23-14(2)13-27-22/h4-10,12-13H,3,11H2,1-2H3 |
InChI Key |
ULMINECDOXYTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=NC(=CS4)C |
Origin of Product |
United States |
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